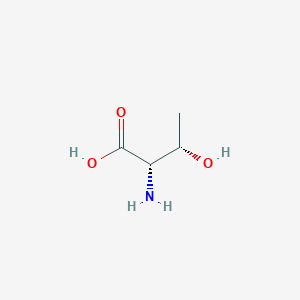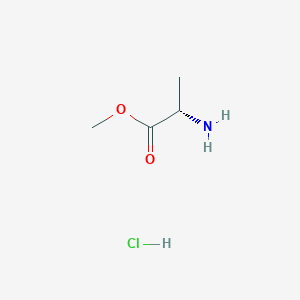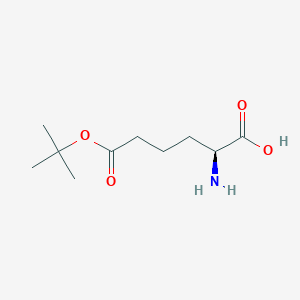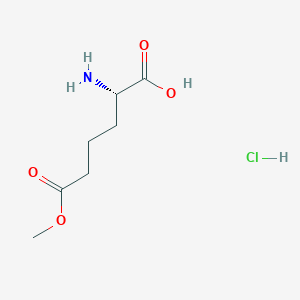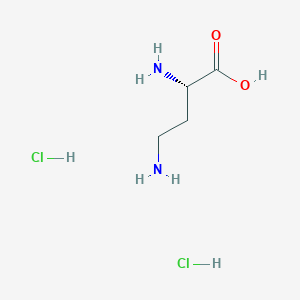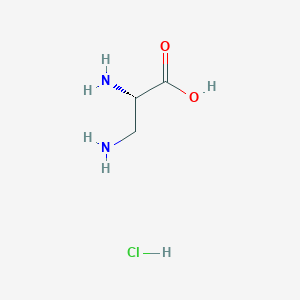
H-TYR-OBZL
説明
(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate, also known as (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate, is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 206295. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ハイドロゲル形成
H-TYR-OBZLは、光制御薬物放出のための芳香族ジペプチド系ハイドロゲルの形成に使用されてきました . これらのハイドロゲルは、薬物送達、組織工学、創傷治癒、細胞培養培地、バイオセンシングなどの生物医学分野で潜在的な用途を持っています .
酵素安定性
ペプチド配列内の余分なメチレン基の組み込みと末端アミノ基の保護は、酵素安定性を高めることができます . これは、this compoundを安定なハイドロゲルの開発における貴重な化合物にします .
生触媒誘導体化
this compoundの成分であるl-チロシンは、生触媒誘導体化に使用されます . l-チロシンの誘導体化は、製薬、食品、化粧品業界で広く使用されている化学物質を製造することができます .
アロゲネートの合成
this compoundは、芳香族アミノ酸へのシキミ酸生合成経路の分岐点にある一次代謝産物であるL-アロゲネートの合成に使用できます . この合成経路は、真菌代謝産物スピロアロゲネートと、アロゲネートの安定な飽和および置換類似体の範囲も提供します .
ペプチド合成における構成要素
this compoundの一種であるO-ベンジル-L-チロシンは、溶液相ペプチド合成を含むさまざまな用途で構成要素として使用されています . これは、医薬品やその他の化学物質の製造において価値があります
特性
IUPAC Name |
benzyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13/h1-9,15,18H,10-11,17H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCTWRNVKLXEQC-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42406-77-9 | |
| Record name | 42406-77-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the synthesis of L-tyrosine benzyl ester?
A1: L-tyrosine benzyl ester can be synthesized through an esterification reaction using L-tyrosine and benzyl alcohol as starting materials. [, ] The reaction involves chlorinated sulfoxide, which reacts with benzyl alcohol to form a chlorinated sulfurous acid ester. Subsequent reaction with L-tyrosine yields L-tyrosine benzyl ester. [] The process parameters, including the ratio of reactants, reaction temperature, reaction time, and pH, significantly impact the synthesis efficiency. []
Q2: How is the structure of L-tyrosine benzyl ester confirmed?
A2: Mass spectrometry (MS) has been employed to confirm the structure of synthesized L-tyrosine benzyl ester. [] This technique helps to determine the molecular weight and fragmentation pattern of the compound, providing evidence for its structural identity.
Q3: What is the relevance of L-tyrosine benzyl ester in studying hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) enzyme?
A3: L-tyrosine benzyl ester has been identified as an inhibitor of the enzyme THT. [] This enzyme plays a crucial role in plants by catalyzing the formation of hydroxycinnamic acid amides, which contribute to plant defense mechanisms. Studies have shown that L-tyrosine benzyl ester reversibly binds to the tyramine-binding site of THT, thereby inhibiting its activity. [] This inhibition provides insights into the enzyme's mechanism and potential targets for regulating its activity.
Q4: Has L-tyrosine benzyl ester been used in peptide synthesis?
A4: Yes, L-tyrosine benzyl ester has been utilized in solid-phase peptide synthesis. [] Specifically, its O-benzyl protected form, O-benzyl-L-tyrosine benzyl ester, serves as a valuable building block in peptide chain elongation. [] This approach enables the controlled assembly of peptides with specific amino acid sequences, facilitating research in areas such as peptide drug development and protein structure-function studies.
Q5: What are the implications of L-tyrosine benzyl ester's folded conformation in its crystal structure?
A6: The crystal structure of (S)-benzyl 2-amino-3-(4-hydroxyphenyl)propanoate reveals a folded conformation stabilized by intermolecular hydrogen bonding interactions. [] This structural feature could be crucial for its interaction with biological targets, such as enzymes or receptors. Understanding the preferred conformation provides valuable insights for designing analogs with potentially enhanced activity or selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



